9,10-Anthracenedipropanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-[10-(2-carboxyethyl)anthracen-9-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O4/c21-19(22)11-9-17-13-5-1-2-6-14(13)18(10-12-20(23)24)16-8-4-3-7-15(16)17/h1-8H,9-12H2,(H,21,22)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHRHANASDXMZLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2CCC(=O)O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80991700 | |

| Record name | 3,3'-(Anthracene-9,10-diyl)dipropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80991700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71367-28-7 | |

| Record name | 9,10-Anthracenedipropanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071367287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3'-(Anthracene-9,10-diyl)dipropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80991700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9,10-Anthracenedipropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

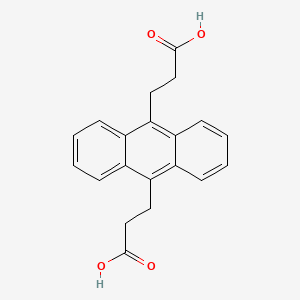

9,10-Anthracenedipropanoic acid chemical structure and formula.

An In-Depth Technical Guide to 9,10-Anthracenedipropanoic Acid for Advanced Research Applications

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound (ADPA), a pivotal molecule in contemporary chemical and biological research. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple datasheet to offer a comprehensive understanding of ADPA's structure, mechanism, and practical applications, with a focus on its role as a premier probe for singlet oxygen detection.

Core Chemical Identity and Molecular Structure

This compound is an aromatic carboxylic acid built upon a central anthracene scaffold. The defining feature of its structure is the presence of two propanoic acid chains covalently bonded to the C9 and C10 positions of the anthracene ring system. This substitution pattern is critical to its function, as the 9,10-positions of anthracene are highly susceptible to cycloaddition reactions, a characteristic that is expertly exploited in its primary application.

The molecule is most frequently utilized in its water-soluble disodium salt form, which enhances its utility in aqueous and biological systems.

Chemical Structure of this compound: (Image of the chemical structure would be placed here in a formal whitepaper)

Key Identifiers and Properties:

| Identifier | Value | Source(s) |

| IUPAC Name | 3,3'-(Anthracene-9,10-diyl)dipropanoic acid | [1] |

| Common Synonyms | ADPA, Anthracene-9,10-dipropionic acid | [2] |

| CAS Number | 82767-90-6 (for Disodium Salt) | [2][3] |

| Molecular Formula | C₂₀H₁₈O₄ (Acid form) C₂₀H₁₆Na₂O₄ (Disodium salt) | [1][2] |

| Molecular Weight | 338.36 g/mol (Acid form) 366.32 g/mol (Disodium salt) | [1][2] |

Physicochemical Characteristics

The physical and chemical properties of ADPA are fundamental to its handling, storage, and application in experimental settings.

| Property | Description | Source(s) |

| Appearance | Typically supplied as yellow needles or a solid powder. | [4][5] |

| Solubility | The disodium salt is soluble in methanol and slightly soluble in water. | [4][5][6] |

| Purity | Commercially available in high purity, often ≥95% or >98% as determined by HPLC. | [4][7] |

| Storage | Store under desiccating conditions, protected from light and moisture. Stable for at least two years when stored at -20°C. | [4][5][8] |

Synthetic Strategy Overview

While specific industrial synthesis routes for ADPA are proprietary, a general and plausible manufacturing workflow can be conceptualized based on established organometallic chemistry. A common and efficient method for creating carbon-carbon bonds on aromatic rings is the Heck reaction. This approach offers a reliable pathway to functionalize the 9,10-positions of an anthracene precursor.

A potential synthesis could involve the following key steps:

-

Starting Material : 9,10-Dibromoanthracene serves as a robust starting scaffold.

-

Coupling Reaction : The dibromoanthracene is reacted with an acrylic acid ester (e.g., ethyl acrylate) in the presence of a palladium catalyst and a suitable base. This Heck coupling reaction forms the di-ester derivative.

-

Hydrolysis : The resulting ester is then subjected to basic hydrolysis (e.g., using sodium hydroxide) to cleave the ester groups, yielding the disodium salt of this compound. Subsequent acidification would produce the free acid form if desired.

Caption: Generalized workflow for the synthesis of ADPA via a Heck reaction pathway.

The Core Mechanism: A Probe for Singlet Oxygen

The primary utility of ADPA in research, particularly in photobiology and drug development, is its function as a highly specific chemical trap for singlet molecular oxygen (¹O₂), a reactive oxygen species (ROS).[9][10]

The Causality of Detection: The detection mechanism is not based on a catalytic process but on an irreversible stoichiometric reaction. The anthracene core of ADPA undergoes a [4+2] cycloaddition reaction, also known as a Diels-Alder reaction, with ¹O₂.[10] This reaction transforms the planar, aromatic anthracene system into a non-aromatic, non-fluorescent endoperoxide derivative.

The consequences of this transformation are twofold and experimentally measurable:

-

Fluorescence Quenching : The disruption of the extensive π-conjugated system of the anthracene core results in a complete loss of its characteristic fluorescence.

-

Absorbance Bleaching : The reaction also leads to a quantifiable decrease in the UV-Visible absorbance peaks characteristic of the anthracene moiety (typically around 360-400 nm).[9]

This predictable and specific reaction allows researchers to monitor the production of ¹O₂ in real-time by tracking the rate of ADPA consumption via spectrophotometry or spectrofluorometry.

Caption: Mechanism of singlet oxygen generation and its subsequent detection by ADPA.

Experimental Protocol: Quantifying Singlet Oxygen Production

This protocol provides a self-validating system for determining the singlet oxygen quantum yield (ΦΔ) of a photosensitizer (PS), a critical parameter in the development of photodynamic therapy (PDT) agents.

Objective: To quantify the efficiency of ¹O₂ generation by a novel PS using ADPA as a chemical probe and a reference PS with a known ΦΔ.

Materials:

-

ADPA (disodium salt)

-

Test Photosensitizer (Test-PS)

-

Reference Photosensitizer (e.g., Rose Bengal, ΦΔ ≈ 0.75 in methanol)

-

Spectrophotometrically pure solvent (e.g., Methanol, Ethanol, or buffered aqueous solution)

-

Quartz cuvettes (1 cm path length)

-

Monochromatic light source with a defined wavelength and power output

-

UV-Vis Spectrophotometer

Step-by-Step Methodology:

-

Solution Preparation:

-

Prepare stock solutions of ADPA, Test-PS, and the Reference-PS in the chosen solvent. Expertise Insight: The solvent must be chosen carefully to ensure solubility of all components and to minimize solvent-analyte interactions that could quench the reaction.

-

Prepare two experimental solutions in separate cuvettes:

-

Cuvette 1 (Test): Contains ADPA and the Test-PS.

-

Cuvette 2 (Reference): Contains ADPA and the Reference-PS.

-

-

The concentration of the PS should be adjusted to yield an absorbance of ~0.1 at the irradiation wavelength to minimize inner filter effects. The ADPA concentration should be sufficient to show a strong initial absorbance (~1.0) at its λ_max (e.g., ~378 nm).

-

-

Irradiation and Data Acquisition:

-

Place the "Test" cuvette in the spectrophotometer and record an initial full spectrum (time t=0).

-

Remove the cuvette and irradiate it with the monochromatic light source for a set period (e.g., 30 seconds). The irradiation wavelength should be one where the PS absorbs strongly but ADPA absorbs minimally.

-

Immediately after irradiation, place the cuvette back in the spectrophotometer and record another full spectrum.

-

Repeat the irradiate-measure cycle for a total duration that results in a significant decrease in ADPA absorbance.

-

Repeat the entire process (steps 2-4) for the "Reference" cuvette under identical irradiation conditions.

-

-

Data Analysis:

-

For both the Test and Reference experiments, plot the absorbance of ADPA at its maximum absorption wavelength against the total irradiation time.

-

Determine the initial rate of ADPA decomposition (k_test and k_ref) from the slope of the linear portion of these plots.

-

The singlet oxygen quantum yield of the test photosensitizer (ΦΔ_test) can be calculated using the following equation:

ΦΔ_test = ΦΔ_ref * (k_test / k_ref) * (I_abs_ref / I_abs_test)

Where:

-

ΦΔ_ref is the known quantum yield of the reference PS.

-

k_test and k_ref are the rates of ADPA photobleaching.

-

I_abs_test and I_abs_ref are the rates of light absorption by the Test-PS and Reference-PS, respectively, which can be calculated from the absorbance at the irradiation wavelength.

-

-

Trustworthiness through Self-Validation: The use of a well-characterized reference standard under identical conditions provides an internal control, correcting for fluctuations in lamp intensity or environmental variables, thus ensuring the trustworthiness of the calculated quantum yield for the new compound.

Analytical Characterization

Verifying the identity and purity of ADPA is paramount. The following spectroscopic data are characteristic of the molecule.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons on the anthracene core, as well as distinct triplets for the methylene (CH₂) groups of the propanoic acid chains. |

| ¹³C NMR | Resonances for the quaternary carbons at the 9 and 10 positions, aromatic CH carbons, and the carbons of the propanoic acid side chains, including the characteristic carboxyl carbon signal. |

| FT-IR | Strong carbonyl (C=O) stretching vibration from the carboxylic acid groups. Aromatic C-H and C=C stretching bands. |

| Mass Spec (MS) | The molecular ion peak corresponding to the exact mass of the molecule, confirming its elemental composition. |

| UV-Vis | Characteristic structured absorbance spectrum of the anthracene chromophore with maxima typically in the range of 350-400 nm. |

Note: Specific chemical shifts and peak positions can be found in spectral databases.[11]

Safety and Handling

As a laboratory chemical, this compound requires careful handling.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Engineering Controls: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

Transport: The disodium salt is classified as a Dangerous Good for transport, which may require special shipping and handling procedures.[2]

-

First Aid: In case of contact, wash skin thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes.

-

Authoritative Grounding: Crucially, always consult the material-specific Safety Data Sheet (SDS) provided by the supplier before use. The SDS contains detailed information on hazards, handling, and emergency procedures.

Conclusion

This compound is more than a mere chemical reagent; it is an enabling tool for quantitative science. Its well-defined structure, predictable reactivity with singlet oxygen, and convenient spectroscopic properties make it an indispensable probe in fields ranging from materials science to photodynamic therapy. Understanding its core mechanism and applying rigorous, well-controlled experimental protocols allows researchers to gain critical insights into photochemical and photobiological processes, accelerating innovation and discovery.

References

- 1. Sodium 3,3'-(anthracene-9,10-diyl)dipropanoate | C20H16Na2O4 | CID 88171498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. chemodex.com [chemodex.com]

- 5. adipogen.com [adipogen.com]

- 6. Anthracene-9,10-dipropionic acid disodium salt | CAS 82767-90-6 | Chemodex | Biomol.com [biomol.com]

- 7. Anthracene-9,10-dipropionic acid disodium salt [myskinrecipes.com]

- 8. chemodex.com [chemodex.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. ANTHRACENE-9,10-DIPROPIONIC ACID, DISODIUM SALT(82767-90-6) 1H NMR spectrum [chemicalbook.com]

A Technical Guide to the Reaction of 9,10-Anthracenedipropanoic Acid with Singlet Oxygen

Introduction: The Imperative for Accurate Singlet Oxygen Detection

Singlet oxygen (¹O₂), the lowest electronically excited state of molecular oxygen, is a highly reactive oxygen species (ROS) of significant scientific interest.[1][2] Its dual nature underpins its importance; it is a key cytotoxic agent in photodynamic therapy (PDT) for cancer treatment and antimicrobial applications, yet it is also a mediator of cellular damage and photo-oxidative degradation of materials.[3][4] Given these critical roles, the ability to accurately detect and quantify ¹O₂ is paramount for researchers in fields ranging from oncology and microbiology to materials science.

This guide focuses on 9,10-Anthracenedipropanoic acid (ADPA), a widely utilized water-soluble chemical probe for the detection of singlet oxygen.[3] We will provide an in-depth exploration of the core reaction mechanism, detail robust experimental protocols for its application, and offer insights into the interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this essential analytical technique.

ADPA as a Selective Probe for Singlet Oxygen

The utility of a chemical probe hinges on its sensitivity and selectivity. ADPA has emerged as a reliable tool for ¹O₂ detection primarily due to its:

-

High Reactivity: ADPA reacts rapidly and efficiently with singlet oxygen.[3]

-

Specificity: The reaction mechanism is highly specific to ¹O₂, with minimal interference from other common ROS such as superoxide or hydroxyl radicals under typical experimental conditions.[5]

-

Clear Spectroscopic Signature: The reaction results in a quantifiable change in ADPA's absorbance and fluorescence spectra, providing a clear signal for monitoring the reaction progress.[3][6]

-

Water Solubility: The dipropanoic acid moieties render the molecule soluble in aqueous buffers, making it suitable for biological and physiological studies.[3][7]

The Core Mechanism: A [4+2] Cycloaddition Reaction

The fundamental reaction between ADPA and singlet oxygen is a [4+2] cycloaddition, also known as a Diels-Alder reaction.[8] In this process, the anthracene core of ADPA acts as the diene, and singlet oxygen acts as the dienophile. The reaction proceeds across the 9 and 10 positions of the anthracene ring system.

This cycloaddition breaks the aromaticity of the central ring, leading to the formation of a stable 9,10-endoperoxide derivative (ADPA-O₂).[3][5][9] This structural transformation is the key to its use as a probe, as the endoperoxide product does not share the same electronic and photophysical properties as the parent ADPA molecule. Specifically, the characteristic UV-Vis absorbance and fluorescence of the anthracene chromophore are lost.[3][10][11]

Caption: Reaction of ADPA with singlet oxygen via [4+2] cycloaddition.

The reaction is essentially irreversible under most experimental conditions, making it an excellent method for cumulative ¹O₂ quantification.[3] The rate of this reaction is directly proportional to the concentration of singlet oxygen, allowing for kinetic studies of ¹O₂ generation.[12]

Kinetics and Quantitative Analysis

The efficiency of a photosensitizer (PS) in generating singlet oxygen is defined by its singlet oxygen quantum yield (ΦΔ). This value represents the ratio of ¹O₂ molecules generated to the number of photons absorbed by the PS.[4][5][13] ADPA is commonly used to determine ΦΔ values by comparing the rate of its consumption to that of a reference photosensitizer with a known quantum yield.

The reaction between ADPA and ¹O₂ is typically monitored by observing the decrease in ADPA's absorbance, most prominently around 378 nm.[3][5][6] The rate of this "photobleaching" is a direct measure of the rate of singlet oxygen production.[10]

| Parameter | Typical Value / Observation | Significance for Researchers |

| Reaction Type | [4+2] Cycloaddition | Highly specific for ¹O₂, ensuring low cross-reactivity with other ROS. |

| Monitoring Wavelength | ~378 nm (Absorbance) | A distinct peak that disappears upon reaction, providing a clear and easily measurable signal.[3][6] |

| Product | Stable Endoperoxide | The irreversible nature of the product allows for reliable cumulative measurement of ¹O₂.[3][5] |

| Solvent Effects | ¹O₂ lifetime varies significantly | The choice of solvent (e.g., H₂O vs. D₂O) dramatically impacts ¹O₂ lifetime and must be controlled.[4] |

| Rate Constant (k_r) | Varies by solvent and conditions | High reaction rate constant ensures sensitive detection. |

Experimental Workflow for Singlet Oxygen Detection Using ADPA

This section provides a generalized, field-proven protocol for quantifying singlet oxygen generation from a photosensitizer in an aqueous solution.

5.1. Reagent and Sample Preparation

-

ADPA Stock Solution: Prepare a stock solution of ADPA (disodium salt) in a suitable aqueous buffer (e.g., phosphate-buffered saline, PBS) or deuterated water (D₂O) for enhanced ¹O₂ lifetime. A typical concentration is 1-10 mM. Protect the solution from light to prevent degradation.

-

Photosensitizer (PS) Stock Solution: Prepare a stock solution of the photosensitizer under investigation in a solvent that ensures its solubility before dilution into the final aqueous buffer.

-

Reference Standard: Prepare a solution of a well-characterized photosensitizer with a known ΦΔ in the same solvent (e.g., Rose Bengal, Methylene Blue) for relative quantum yield measurements.[14]

-

Working Solution: In a quartz cuvette, prepare the final reaction mixture containing ADPA (final concentration typically 10-50 µM), the photosensitizer (concentration adjusted to have an absorbance of ~0.1 at the irradiation wavelength), and buffer to the final volume. Prepare a separate cuvette for the reference standard.

5.2. Experimental Procedure

The core of the experiment involves irradiating the sample and monitoring the change in ADPA's absorbance over time.

Caption: Experimental workflow for ¹O₂ detection using ADPA.

-

Initial Measurement (t=0): Place the cuvette in a spectrophotometer and record the full absorbance spectrum or the absorbance at the monitoring wavelength (~378 nm) before irradiation.

-

Irradiation: Irradiate the sample with a light source (e.g., a laser or filtered lamp) at a wavelength corresponding to the absorbance maximum of the photosensitizer. Ensure the light path and intensity are consistent for all samples. The solution should be stirred continuously to ensure homogeneity.[13]

-

Time-course Monitoring: At fixed time intervals, stop the irradiation and record the absorbance of ADPA at ~378 nm.[6]

-

Controls: As a self-validating measure, run parallel experiments:

-

No PS Control: Irradiate a solution of ADPA without the photosensitizer to confirm that the probe itself is not photobleached by the light source.

-

No Light Control: Keep a sample of ADPA and the photosensitizer in the dark to check for any non-photochemical degradation.

-

Quencher Control: Add a known ¹O₂ quencher, such as sodium azide (NaN₃), to the reaction mixture. A significant reduction in the rate of ADPA bleaching confirms that the process is mediated by singlet oxygen.

-

5.3. Data Analysis and Interpretation

-

Plotting: Plot the absorbance of ADPA at ~378 nm as a function of irradiation time.

-

Rate Calculation: The initial part of the decay curve is typically linear. The slope of this line represents the initial rate of ADPA consumption, which is proportional to the rate of ¹O₂ generation.

-

Quantum Yield (ΦΔ) Calculation: The singlet oxygen quantum yield of the sample (ΦΔ_sample) can be calculated relative to the reference standard (ΦΔ_std) using the following equation:

ΦΔ_sample = ΦΔ_std * (k_sample / k_std) * (I_abs_std / I_abs_sample)

Where:

-

k is the slope (rate) obtained from the absorbance vs. time plot.

-

I_abs is the photon flux absorbed by the photosensitizer, which can be calculated from the absorbance of the photosensitizer at the irradiation wavelength.

-

Considerations and Limitations

While ADPA is a robust probe, researchers must be aware of potential confounding factors:

-

Inner Filter Effects: At high concentrations, the photosensitizer or ADPA itself can absorb the excitation or emission light, leading to inaccurate measurements. Keeping absorbance values low (typically < 0.2) is crucial.

-

Probe-Photosensitizer Interactions: In some specific cases, ADPA has been shown to bind directly to certain photosensitizers (e.g., the protein miniSOG), leading to an alternative oxidation mechanism. Using a different probe or modifying the probe to prevent binding may be necessary in such instances.[13]

-

Endoperoxide Stability: While generally stable, the ADPA endoperoxide can, in some cases, thermally decompose to regenerate the parent anthracene, especially in certain solvent environments or over long time scales.[15][16]

Conclusion

This compound (ADPA) remains a cornerstone tool for the detection and quantification of singlet oxygen in aqueous environments. Its specific [4+2] cycloaddition reaction with ¹O₂, resulting in a readily measurable loss of its characteristic absorbance and fluorescence, provides a reliable and sensitive method for probing this critical reactive oxygen species. By understanding the core mechanism and implementing the robust, self-validating experimental protocols outlined in this guide, researchers in drug development and other scientific fields can confidently assess the generation of singlet oxygen, advancing our understanding and application of photodynamic processes.

References

- 1. Supramolecular Control of Singlet Oxygen Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scientificarchives.com [scientificarchives.com]

- 3. researchgate.net [researchgate.net]

- 4. stars.library.ucf.edu [stars.library.ucf.edu]

- 5. Singlet Oxygen in Photodynamic Therapy | MDPI [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. chemistry.illinois.edu [chemistry.illinois.edu]

- 9. Singlet molecular oxygen trapping by the fluorescent probe diethyl-3,3′-(9,10-anthracenediyl)bisacrylate synthesized by the Heck reaction - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. iris.cnr.it [iris.cnr.it]

- 12. mdpi.com [mdpi.com]

- 13. lirias.kuleuven.be [lirias.kuleuven.be]

- 14. par.nsf.gov [par.nsf.gov]

- 15. pubs.rsc.org [pubs.rsc.org]

- 16. Aromatic Endoperoxides - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 9,10-Anthracenedipropanoic Acid: Properties, Synthesis, and Applications in Scientific Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of 9,10-Anthracenedipropanoic acid (ADPA), a versatile molecule widely utilized in various scientific disciplines. From its fundamental physicochemical properties to its critical role as a singlet oxygen probe, this document serves as a core technical resource for researchers and professionals in drug development and related fields.

Core Compound Identification and Properties

This compound, commonly abbreviated as ADPA, is a derivative of anthracene. For practical applications, particularly in aqueous media, its water-soluble disodium salt is frequently used.

A summary of the key identifiers and physicochemical properties for both the acid and its disodium salt is presented below:

| Property | This compound | This compound Disodium Salt |

| Synonyms | ADPA, 3,3'-(9,10-Anthracenediyl)dipropanoic acid | Disodium Anthracene-9,10-dipropionate, ADPA-disodium salt |

| CAS Number | 156152 | 82767-90-6[1] |

| Molecular Formula | C₂₀H₁₈O₄ | C₂₀H₁₆Na₂O₄[1] |

| Molecular Weight | 322.36 g/mol | 366.32 g/mol [1] |

| Appearance | - | Yellow needles[1] |

| Solubility | - | Soluble in methanol[1] |

| Purity | - | Typically >98% |

Synthesis of this compound

While various substituted anthracene derivatives can be synthesized through methods like the Suzuki-Miyura cross-coupling reaction, a common approach for preparing 9,10-disubstituted anthracenes involves the use of 9,10-dibromoanthracene as a starting material. The synthesis of ADPA can be approached through a Heck reaction, which is a versatile method for carbon-carbon bond formation.

A plausible synthetic workflow is outlined below:

Caption: Synthetic workflow for this compound.

Mechanism of Action as a Singlet Oxygen Probe

The primary application of ADPA in research is as a chemical trap for singlet molecular oxygen (¹O₂). Singlet oxygen is a highly reactive oxygen species (ROS) that plays a significant role in various chemical and biological processes, including photodynamic therapy (PDT).

The mechanism of detection relies on the reaction of singlet oxygen with the anthracene core of ADPA. This reaction is a [4+2] cycloaddition, which results in the formation of a stable endoperoxide. This structural change disrupts the conjugated π-system of the anthracene moiety, leading to a decrease in its characteristic UV-Vis absorbance, typically monitored around 400 nm.[2][3] The rate of this absorbance decrease is directly proportional to the amount of singlet oxygen generated in the system.

Caption: Mechanism of singlet oxygen detection using ADPA.

Experimental Protocol: Quantification of Singlet Oxygen Generation

This protocol provides a general framework for using ADPA to quantify singlet oxygen production, for instance, from a photosensitizer upon light irradiation.

Materials:

-

This compound disodium salt

-

Photosensitizer of interest

-

Appropriate solvent (e.g., phosphate-buffered saline (PBS) for aqueous systems, or other suitable organic solvents)

-

UV-Vis Spectrophotometer

-

Light source with a specific wavelength for exciting the photosensitizer

-

Cuvettes

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of ADPA disodium salt in the desired solvent (e.g., 10 mM in PBS). Protect from light to prevent degradation.

-

Prepare a stock solution of the photosensitizer in a suitable solvent.

-

-

Reaction Setup:

-

In a quartz cuvette, prepare the reaction mixture containing the photosensitizer at the desired concentration and ADPA at a concentration sufficient to trap the generated singlet oxygen (e.g., 50 µM). The final volume should be suitable for the spectrophotometer (e.g., 3 mL).

-

Include a control cuvette containing only ADPA in the same solvent to account for any photobleaching of ADPA itself.

-

-

Measurement:

-

Place the cuvette in the UV-Vis spectrophotometer and record the initial absorbance spectrum, focusing on the characteristic peaks of ADPA (around 360-400 nm).

-

Irradiate the sample with the light source at the excitation wavelength of the photosensitizer for a defined period.

-

After irradiation, immediately record the absorbance spectrum of the sample again.

-

Repeat the irradiation and measurement steps at regular time intervals.

-

-

Data Analysis:

-

Plot the absorbance of ADPA at its maximum wavelength against the irradiation time.

-

The rate of decrease in absorbance is indicative of the rate of singlet oxygen generation.

-

The quantum yield of singlet oxygen generation can be calculated by comparing the rate of ADPA bleaching to that of a standard photosensitizer with a known quantum yield under identical conditions.

-

Applications in Drug Development and Research

The ability of ADPA to reliably detect singlet oxygen makes it an invaluable tool in several areas of drug development and research, particularly in the field of Photodynamic Therapy (PDT) .[4] PDT is a treatment modality that utilizes a photosensitizer, light, and oxygen to generate cytotoxic ROS, primarily singlet oxygen, to destroy cancer cells and other diseased tissues.

ADPA is employed in the preclinical development of new photosensitizers to:

-

Determine the singlet oxygen quantum yield: This is a critical parameter for assessing the efficacy of a potential photosensitizer.

-

Optimize irradiation conditions: By measuring singlet oxygen generation under different light fluences and fluence rates, researchers can determine the optimal conditions for PDT.

-

Investigate the mechanism of action: ADPA can be used to confirm that the therapeutic effect of a new photosensitizer is indeed mediated by singlet oxygen.

Beyond PDT, ADPA is also utilized in studies of oxidative stress, phototoxicity, and other biological processes involving singlet oxygen. Its water solubility makes it particularly suitable for use in biological systems.

Conclusion

This compound is a robust and reliable chemical probe for the detection and quantification of singlet oxygen. Its well-defined mechanism of action and ease of use make it an essential tool for researchers in photochemistry, photobiology, and drug development. The insights gained from experiments utilizing ADPA are crucial for advancing our understanding of singlet oxygen-mediated processes and for the development of new therapeutic strategies such as photodynamic therapy.

References

Solubility and Stability of 9,10-Anthracenedipropanoic Acid in Buffers: A Comprehensive Guide

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

9,10-Anthracenedipropanoic acid (ADPA) is a crucial tool in biomedical research, primarily utilized as a chemical probe for the detection of singlet oxygen (¹O₂), a highly reactive oxygen species implicated in both cellular signaling and pathology. The accuracy and reproducibility of experiments involving ADPA are fundamentally dependent on its proper handling, specifically its dissolution and stability in aqueous buffer systems. This technical guide provides a detailed examination of the physicochemical properties of ADPA, offering field-proven protocols and in-depth explanations to ensure its effective use in research and drug development settings. We will explore the critical role of pH in ADPA solubility, outline robust methods for solution preparation, and discuss the key factors influencing its stability, including light exposure and reaction with its target analyte, singlet oxygen.

Introduction: The Role of ADPA in Scientific Research

This compound is an anthracene derivative functionalized with two propanoic acid side chains. This structure confers specific chemical properties that make it an invaluable probe for detecting singlet oxygen. The core anthracene moiety is fluorescent and reacts specifically with ¹O₂ in a [4+2] cycloaddition reaction to form a stable, non-fluorescent endoperoxide.[1][2] This reaction leads to a measurable decrease in the characteristic absorbance and fluorescence of the anthracene core, allowing for the quantification of singlet oxygen generation.[1][3]

Given its application in complex biological and chemical systems, understanding how to prepare stable, aqueous solutions of ADPA is paramount. Improper solubilization can lead to aggregation and precipitation, while degradation can result in inaccurate measurements. This guide serves as an authoritative resource for researchers to navigate these challenges effectively.

Core Physicochemical Properties of ADPA

The behavior of ADPA in solution is dictated by its molecular structure. The presence of two carboxylic acid groups makes its solubility and charge state highly dependent on the pH of the medium. The disodium salt of ADPA is the form most commonly supplied by vendors, which enhances its aqueous solubility.[4][5][6]

Table 1: Key Physicochemical Properties of this compound

| Property | Value / Description | Significance in Experimental Design |

| Molecular Formula | C₂₀H₁₈O₄ | Defines the base molecule's composition. |

| Molecular Weight | 338.35 g/mol (Acid form) | Essential for calculating molar concentrations. |

| Molecular Weight | 366.32 g/mol (Disodium Salt)[6] | Use this value when working with the salt form for accurate molarity. |

| pKa | Estimated ~4.5 | The carboxylic acid groups are deprotonated at physiological pH (~7.4), rendering the molecule negatively charged and increasing its aqueous solubility.[7][8] |

| logP | Estimated > 3 (for the protonated acid form) | The neutral form is lipophilic. The ionized (deprotonated) form at higher pH has a much lower logD, making it significantly more water-soluble.[7][9][10] |

| Appearance | Yellow needles or solid[5][11] | Visual confirmation of the solid-state material. |

Note: Experimental pKa and logP values for ADPA are not widely published. The values provided are estimated based on the propanoic acid functional groups and the anthracene core.

Solubility of ADPA: A pH-Dependent Phenomenon

The cornerstone of preparing ADPA solutions is managing pH. The two propanoic acid groups mean that ADPA has two pKa values, likely close to that of a typical carboxylic acid (~4.5).

-

Below the pKa (e.g., pH < 4): The carboxylic acid groups are protonated (-COOH). In this neutral state, the molecule is highly lipophilic due to the large anthracene core and has very low solubility in water.

-

Above the pKa (e.g., pH > 6): The carboxylic acid groups are deprotonated (-COO⁻), forming the carboxylate salt. This ionized form is significantly more polar and readily dissolves in aqueous buffers. This is why ADPA is often sold as a disodium salt, which is water-soluble.[5]

Experimental Protocol: Preparation of a Buffered ADPA Stock Solution

This protocol ensures complete solubilization and stability of a 10 mM ADPA stock solution.

Rationale: Starting with a small amount of an organic solvent can aid in the initial dispersion of the solid material before dilution into the final aqueous buffer. Direct addition to a buffer, especially if the pH is not sufficiently high, can lead to the formation of insoluble aggregates.

Materials:

-

This compound, disodium salt (ADPA)

-

Methanol or DMSO (optional, for initial wetting)

-

Phosphate-Buffered Saline (PBS), pH 7.4 or other suitable buffer

-

0.1 M NaOH for pH adjustment

-

Volumetric flasks and calibrated pipettes

-

pH meter

Step-by-Step Methodology:

-

Weighing: Accurately weigh the required amount of ADPA disodium salt in a fume hood. For 10 mL of a 10 mM solution, you would need 36.63 mg.

-

Initial Wetting (Optional, Recommended): Add a minimal volume of methanol (e.g., 100-200 µL) to the solid ADPA in a glass vial. Gently swirl to create a slurry. This step helps to break up any clumps of powder and facilitates dissolution in the aqueous buffer.

-

Dilution in Buffer: Add approximately 8 mL of your desired buffer (e.g., PBS, pH 7.4) to a 10 mL volumetric flask. Transfer the ADPA slurry from the vial into the volumetric flask. Rinse the vial with small aliquots of the buffer and add to the flask to ensure a complete transfer.

-

Complete Dissolution: Mix the solution by inversion or gentle vortexing until all solid material is dissolved. The solution should appear as a clear, pale yellow.

-

pH Verification and Adjustment: Check the pH of the solution. It should be near the pH of the buffer used. If the pH is below 7, which can happen if starting with the acid form of ADPA, adjust it upwards with dropwise addition of 0.1 M NaOH until the desired pH is reached and the solution is clear.

-

Final Volume Adjustment: Bring the solution to the final volume of 10 mL with the buffer.

-

Storage: Transfer the solution to an amber vial or a clear vial wrapped in aluminum foil to protect it from light. Store at -20°C for long-term use.[5][11]

Caption: Workflow for preparing a buffered ADPA stock solution.

Stability of ADPA: Key Considerations and Degradation Pathways

The stability of ADPA is influenced by several factors, the most critical being light exposure and the presence of singlet oxygen.

Primary Degradation Pathway: Reaction with Singlet Oxygen

The intended function of ADPA is also its primary degradation pathway. The reaction with ¹O₂ forms an endoperoxide, which is stable but lacks the characteristic anthracene absorbance and fluorescence.[2][12] This reaction is the basis of its use as a probe but means that ADPA is consumed during the experiment.

Photodegradation

Like many polycyclic aromatic hydrocarbons, anthracene and its derivatives are susceptible to photodegradation. Exposure to UV or even high-intensity visible light can lead to the formation of photoproducts, compromising the integrity of the compound.[2][12]

Trustworthiness Pillar: It is imperative to perform control experiments. An ADPA solution kept in the dark under identical conditions as the experimental sample serves as a self-validating control to account for any non-specific degradation.

Temperature

While stable for short periods at room temperature when protected from light, long-term stability requires low-temperature storage. For periods longer than a few days, stock solutions should be stored at -20°C or below.[5][11] Repeated freeze-thaw cycles should be avoided by aliquoting the stock solution into smaller, single-use volumes.

Table 2: Summary of Stability Factors and Recommended Handling

| Factor | Risk | Mitigation Strategy |

| Light | Photodegradation, leading to loss of signal and generation of artifacts. | Work in low-light conditions. Use amber vials or foil-wrapped tubes. Store in the dark.[5][11] |

| Singlet Oxygen | Intended reaction, but can be a source of instability if there is inadvertent ¹O₂ generation. | Prepare solutions fresh. Avoid photosensitizers in storage buffers. |

| Temperature | Potential for slow degradation over time at room temperature. | Store stock solutions at -20°C for long-term stability.[5] Avoid multiple freeze-thaw cycles. |

| pH | Extreme pH values (highly acidic or basic) could potentially catalyze hydrolysis over long periods. | Store in a neutral to slightly basic buffer (pH 7-8.5). |

Experimental Protocol: Assessing ADPA Stability

This protocol provides a framework for evaluating the stability of your ADPA solution under specific experimental conditions.

Methodology:

-

Prepare a fresh, buffered solution of ADPA at the desired final concentration.

-

Initial Measurement: Immediately measure the absorbance spectrum (typically 300-450 nm) using a UV-Vis spectrophotometer. Note the absorbance values at the characteristic peaks (~360, 380, 400 nm).

-

Incubation Conditions: Aliquot the solution into separate vials for each condition to be tested:

-

Control: Wrapped in foil, stored at 4°C.

-

Light Exposure: Placed under the experimental light source.

-

Temperature Stress: Incubated at 37°C in the dark.

-

-

Time-Point Analysis: At regular intervals (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each condition and re-measure the absorbance spectrum.

-

Data Analysis: Plot the absorbance at the main peak (e.g., ~380 nm or ~400 nm) versus time for each condition. A stable solution will show minimal to no decrease in absorbance over time in the control condition.

Caption: Logical flow for conducting a stability study of ADPA solutions.

Conclusion

The effective use of this compound as a probe for singlet oxygen is critically dependent on proper solution preparation and handling. By understanding its pH-dependent solubility and inherent sensitivity to light, researchers can prepare stable, reliable solutions. The protocols and explanations provided in this guide offer a robust framework for maximizing the scientific integrity and reproducibility of experiments utilizing ADPA. Always validate your protocols with appropriate controls to ensure the trustworthiness of your data.

References

- 1. researchgate.net [researchgate.net]

- 2. Mechanism for the photodegradation of 9,10-dibutoxyanthracene in the presence of air | PLOS One [journals.plos.org]

- 3. researchgate.net [researchgate.net]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. chemodex.com [chemodex.com]

- 6. scbt.com [scbt.com]

- 7. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 8. AID 19623 - Partition coefficient (logP) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. acdlabs.com [acdlabs.com]

- 10. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 11. adipogen.com [adipogen.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Senior Application Scientist's Guide to 9,10-Anthracenedipropanoic Acid: Commercial Sources, Purity Assessment, and Application-Critical Insights

Introduction: Beyond the Catalog Listing

9,10-Anthracenedipropanoic acid (ADPA), and more commonly its water-soluble disodium salt, is a highly valuable polycyclic aromatic hydrocarbon (PAH) derivative. Its rigid, planar anthracene core bestows unique photophysical properties, making it an indispensable tool in various advanced research fields. Primarily, it is recognized as a specific and reliable chemical probe for the detection and quantification of singlet oxygen (¹O₂), a highly reactive oxygen species implicated in both physiological signaling and pathological oxidative stress.[1][2] The reaction between ADPA and singlet oxygen forms a stable endoperoxide, leading to a quantifiable decay in the characteristic anthracene fluorescence, which provides a direct measure of ¹O₂ generation.[1][2] This application is critical in fields such as photodynamic therapy, cellular biology, and materials science.

However, the successful application of ADPA is fundamentally dependent on its purity. For the researcher, a supplied vial of ADPA is not merely a reagent but the starting point of an experiment where its molecular integrity is paramount. The presence of impurities can lead to confounding results, such as altered fluorescence kinetics, misleading quantification of singlet oxygen, or unforeseen cytotoxicity in biological systems. This guide provides an in-depth analysis of the commercial landscape for ADPA, details the critical methodologies for verifying its purity, and offers expert insights into the implications of that purity for experimental success.

Commercial Availability and Purity Grades

This compound is predominantly available from chemical suppliers as its disodium salt (CAS No. 82767-90-6), which confers aqueous solubility.[3][4][5][6][7] Purity is the most critical specification, and suppliers typically offer grades ranging from ≥95% to >98%, with the analytical method for this determination, most commonly High-Performance Liquid Chromatography (HPLC), being a key piece of information on the product datasheet.

It is imperative for the researcher to understand that a catalog listing is a summary, not a complete quality dossier. The definitive document for any specific lot is the Certificate of Analysis (CoA) , which should always be requested from the supplier.[5] This document provides lot-specific data on the measured purity, the analytical methods used, and the results of other quality control tests.

Below is a summary of representative commercial sources for this compound Disodium Salt.

| Supplier | Product Name | CAS Number | Stated Purity | Analytical Method(s) Cited |

| Chemodex | Anthracene-9,10-dipropionic acid disodium salt | 82767-90-6 | ≥95% | HPLC |

| AdipoGen Life Sciences | Anthracene-9,10-dipropionic acid disodium salt | 82767-90-6 | - | ¹H-NMR |

| Santa Cruz Biotechnology | Anthracene-9,10-dipropionic acid disodium salt | 82767-90-6 | - | Refer to CoA |

| Alfa Chemistry | Anthracene-9,10-dipropionic acid disodium salt | 82767-90-6 | 95%+ | Not specified |

| Abcam | Anthracene-9,10-dipropionic acid disodium salt | 82767-90-6 | >98% | Not specified |

| Pharmaffiliates | Anthracene 9,10-dipropionate Disodium Salt | 82767-90-6 | - | Refer to CoA |

Note: This table is illustrative and not exhaustive. Availability and specifications are subject to change. Always consult the supplier and the lot-specific Certificate of Analysis for the most accurate information.

Understanding Potential Impurities: A Synthesis-Based Approach

To critically evaluate the purity of ADPA, one must understand its likely synthetic origins. While multiple synthetic routes to 9,10-disubstituted anthracenes exist, a prevalent and efficient strategy for creating carbon-carbon bonds at these positions is the Palladium-catalyzed Heck coupling reaction .[8][9]

A plausible synthesis for ADPA would involve the reaction of 9,10-dibromoanthracene with an acrylate ester (e.g., ethyl acrylate), followed by hydrolysis of the resulting ester to the carboxylic acid and conversion to the disodium salt.

Based on this pathway, a researcher should be aware of the following potential process-related impurities:

-

Starting Materials: Unreacted 9,10-dibromoanthracene.

-

Intermediates: Mono-substituted product (i.e., 9-bromo-10-(prop-2-enoate)anthracene).

-

Catalyst Residues: Trace amounts of palladium, which can be cytotoxic and interfere with biological assays.

-

Side-Products: Products from side reactions, such as homocoupling of the acrylate.

-

Solvent Residues: Residual solvents from the reaction and purification steps.

Analytical Verification: A Multi-Technique Approach

Relying solely on a supplier's stated purity is insufficient for rigorous scientific work. An orthogonal, multi-technique approach to quality control is essential. The diagram below outlines a logical workflow for the analytical validation of a new batch of ADPA.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity assessment, capable of separating the main compound from closely related impurities.

-

Principle & Causality: Reverse-phase HPLC (RP-HPLC) separates molecules based on their hydrophobicity. ADPA, with its large aromatic core, is well-retained on a C18 column. Impurities like the more hydrophobic 9,10-dibromoanthracene will have a longer retention time, while more polar impurities will elute earlier. A Diode Array Detector (DAD) is crucial as it allows for the simultaneous acquisition of UV-Vis spectra for all eluting peaks. The characteristic anthracene absorbance spectrum (with distinct vibronic fine structure around 350-400 nm) provides confidence that the main peak is indeed the target compound and helps in tentatively identifying impurities.

-

Example Protocol: Purity Assessment by RP-HPLC

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient:

-

0-2 min: 30% B

-

2-15 min: 30% to 95% B

-

15-18 min: 95% B

-

18-19 min: 95% to 30% B

-

19-25 min: 30% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

Detection: DAD, monitor at 254 nm and 378 nm. Acquire spectra from 220-500 nm.

-

Sample Preparation: Prepare a stock solution of ADPA at 1 mg/mL in 50:50 Water:Acetonitrile. Dilute to 0.1 mg/mL for injection.

-

Analysis: Purity is calculated based on the area percent of the main peak relative to the total area of all integrated peaks.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for confirming the chemical structure of the molecule.

-

Principle & Causality: ¹H NMR provides information on the number and environment of protons in the molecule. For ADPA, one would expect to see characteristic signals for the aromatic protons on the anthracene core and the aliphatic protons of the propanoic acid side chains. The integration (area under the peaks) should correspond to the number of protons in each environment. ¹³C NMR provides complementary information on the carbon skeleton.

-

Expected ¹H NMR Signals (in D₂O):

-

Aromatic Protons: Multiplets in the range of ~7.5-8.5 ppm. The symmetry of the 9,10-disubstituted pattern should be evident.

-

Propanoic Protons: Two sets of triplets in the aliphatic region (~2.5-3.5 ppm), corresponding to the -CH₂- groups adjacent to the aromatic ring and the -CH₂- groups adjacent to the carboxylate, respectively. The coupling pattern (triplet of triplets) confirms the ethyl linkage.

-

Mass Spectrometry (MS)

MS provides unambiguous confirmation of the molecular weight.

-

Principle & Causality: When coupled with HPLC (LC-MS), this technique can assign a mass-to-charge ratio (m/z) to the main peak and any impurity peaks detected by HPLC. For ADPA (acid form, C₂₀H₁₈O₄), the expected exact mass is approximately 334.12 g/mol . In electrospray ionization (ESI) negative mode, one would expect to see the [M-H]⁻ ion at m/z ≈ 333.11. For the disodium salt, observing the correct mass for the free acid after in-source dissociation confirms the identity.

Conclusion: Ensuring Experimental Integrity

The quality of data generated using this compound is directly proportional to the quality of the starting material. While reputable commercial suppliers provide a reliable starting point, it is the responsibility of the diligent researcher to implement a robust quality control process. By understanding the potential synthetic byproducts and employing a multi-technique analytical approach encompassing HPLC, NMR, and MS, scientists can ensure the identity and purity of their ADPA. This foundational verification is not a perfunctory step but a prerequisite for generating reproducible, high-impact data in the sensitive applications for which this probe is designed. Always request and scrutinize the lot-specific Certificate of Analysis, and when in doubt, perform your own validation.

References

- 1. researchgate.net [researchgate.net]

- 2. Supramolecular Control of Singlet Oxygen Generation | MDPI [mdpi.com]

- 3. chemlab.truman.edu [chemlab.truman.edu]

- 4. researchgate.net [researchgate.net]

- 5. scbt.com [scbt.com]

- 6. chemodex.com [chemodex.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. Singlet molecular oxygen trapping by the fluorescent probe diethyl-3,3′-(9,10-anthracenediyl)bisacrylate synthesized by the Heck reaction - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

Methodological & Application

Mastering the Preparation of 9,10-Anthracenedipropanoic Acid Stock Solutions: An Application Note and Protocol

For researchers, scientists, and drug development professionals leveraging the unique properties of 9,10-Anthracenedipropanoic acid (ADPA), the preparation of accurate and stable stock solutions is the foundational step for reproducible and reliable experimental outcomes. This guide provides a comprehensive overview of the chemical properties of ADPA, detailed protocols for its dissolution, and best practices for storage and quality control, ensuring the integrity of your research.

Introduction: Understanding this compound

This compound, particularly in its more commonly used disodium salt form (ADPA), is a versatile molecule with significant applications in biomedical research. Its core anthracene structure imparts fluorescent properties, making it a valuable tool for various analytical and imaging techniques. Primarily, ADPA is utilized as a singlet oxygen sensitizer and as a building block in the formation of self-assembling molecular structures.[1][2] Given its pivotal role in these sensitive assays, the precise and accurate preparation of ADPA stock solutions cannot be overstated.

This application note will detail the critical considerations and step-by-step procedures for preparing high-quality ADPA stock solutions, empowering researchers to proceed with their experiments with confidence.

Chemical and Physical Properties of ADPA

A thorough understanding of the physicochemical properties of ADPA is essential for its effective handling and use. The disodium salt is the most frequently encountered form in a laboratory setting due to its enhanced solubility in polar solvents compared to its free acid counterpart.

| Property | Value | Source(s) |

| Chemical Name | This compound, disodium salt | [3] |

| Synonyms | ADPA | [1] |

| Molecular Formula | C₂₀H₁₆Na₂O₄ | |

| Molecular Weight | 366.32 g/mol | [1] |

| Appearance | Yellow needles | [4][5] |

| Purity | Typically ≥95% (HPLC) | [5] |

Solubility and Solvent Selection: A Critical Decision

The choice of solvent is paramount in preparing a stable and effective stock solution. The solubility of ADPA is a key determinant in this selection process.

Key Solubility Data:

-

Water: Slightly soluble (approximately 2 mg/mL)

-

Dimethyl Sulfoxide (DMSO): While not explicitly stated for ADPA, DMSO is a common solvent for many hydrophobic compounds. A related compound, 9,10-Anthracenediyl-bis(methylene)dimalonic acid, is soluble in DMSO.

Expert Recommendations for Solvent Selection:

For most applications, methanol is the recommended solvent for preparing ADPA stock solutions due to its good solvating power for this compound. For experiments where methanol may interfere, a high-purity grade of DMSO can be considered. While ADPA has some solubility in water, achieving high concentrations for a stock solution is not feasible.

Step-by-Step Protocols for Stock Solution Preparation

Adherence to a meticulous protocol is crucial for the accuracy and reproducibility of your stock solutions. The following protocols provide detailed instructions for preparing ADPA stock solutions in methanol and DMSO.

General Laboratory Best Practices

Before proceeding with the specific protocols, ensure adherence to these general best practices for preparing any stock solution:

-

Accurate Weighing: Use a calibrated analytical balance to weigh the solid ADPA.

-

Volumetric Glassware: Employ Class A volumetric flasks for precise volume measurements.

-

Proper Labeling: Clearly label the stock solution with the compound name, concentration, solvent, preparation date, and your initials.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

Protocol 1: Preparation of a 10 mM ADPA Stock Solution in Methanol

This protocol is recommended for most standard applications.

Materials:

-

This compound, disodium salt (ADPA)

-

Anhydrous methanol (ACS grade or higher)

-

Calibrated analytical balance

-

Spatula

-

Weighing paper or boat

-

10 mL Class A volumetric flask with a stopper

-

Pipettes

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Calculate the required mass of ADPA:

-

Molecular Weight (MW) of ADPA = 366.32 g/mol

-

To prepare 10 mL of a 10 mM solution:

-

Mass (g) = Molarity (mol/L) x Volume (L) x MW ( g/mol )

-

Mass (g) = 0.010 mol/L x 0.010 L x 366.32 g/mol = 0.0366 g = 36.6 mg

-

-

-

Weighing the ADPA:

-

Carefully weigh out 36.6 mg of ADPA using a calibrated analytical balance.

-

-

Dissolution:

-

Transfer the weighed ADPA into the 10 mL volumetric flask.

-

Add approximately 5-7 mL of anhydrous methanol to the flask.

-

Stopper the flask and vortex thoroughly for 1-2 minutes to facilitate dissolution.

-

If the compound does not fully dissolve, sonicate the flask in a water bath for 5-10 minutes.

-

-

Bringing to Final Volume:

-

Once the ADPA is completely dissolved, carefully add anhydrous methanol to the flask until the bottom of the meniscus aligns with the calibration mark.

-

-

Homogenization:

-

Stopper the flask and invert it 10-15 times to ensure a homogenous solution.

-

Protocol 2: Preparation of a 10 mM ADPA Stock Solution in DMSO

This protocol is an alternative for applications where methanol is not suitable.

Materials:

-

This compound, disodium salt (ADPA)

-

Anhydrous, high-purity DMSO

-

Calibrated analytical balance

-

Spatula

-

Weighing paper or boat

-

10 mL Class A volumetric flask with a stopper

-

Pipettes

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Calculate and weigh the ADPA as described in Protocol 1 (36.6 mg for a 10 mL of 10 mM solution).

-

Dissolution:

-

Transfer the weighed ADPA into the 10 mL volumetric flask.

-

Add approximately 5-7 mL of anhydrous DMSO to the flask.

-

Stopper the flask and vortex thoroughly. Due to the viscosity of DMSO, this may take longer than with methanol.

-

If necessary, sonicate the flask to aid dissolution. Gentle warming in a water bath (not exceeding 40°C) can also be employed, but caution should be exercised to avoid degradation.

-

-

Bringing to Final Volume:

-

Once fully dissolved, add anhydrous DMSO to the calibration mark.

-

-

Homogenization:

-

Stopper and invert the flask multiple times to ensure the solution is well-mixed.

-

Storage and Stability: Preserving the Integrity of Your Stock Solution

Proper storage is critical to maintain the stability and efficacy of your ADPA stock solution.

| Storage Condition | Solid ADPA | ADPA in Methanol | ADPA in DMSO |

| Long-term | -20°C, protected from light and moisture (stable for at least 2 years)[5] | -20°C, in airtight containers, protected from light | -80°C (stable for up to 6 months), protected from light |

| Short-term | Room temperature (for brief periods) | 4°C, protected from light | -20°C (stable for up to 1 month), protected from light |

Expert Recommendations for Storage:

-

Aliquoting: To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.

-

Light Protection: ADPA is a fluorescent compound and can be susceptible to photodegradation. Always store solutions in amber vials or wrap clear vials in aluminum foil.

-

Moisture Prevention: Use tightly sealed containers to prevent the absorption of moisture, which can degrade the compound and affect the concentration of the solvent (especially for DMSO).

Quality Control: Verifying the Accuracy of Your Stock Solution

To ensure the reliability of your experimental results, it is good practice to perform quality control checks on your prepared stock solutions.

UV-Vis Spectrophotometry:

A common and effective method for verifying the concentration of a stock solution is through UV-Vis spectrophotometry. While the specific molar extinction coefficient for ADPA is not widely published, the characteristic absorbance spectrum of the anthracene core can be used for a qualitative check and for relative quantification. Anthracene and its derivatives typically exhibit strong absorption bands in the UV region. For instance, 9,10-disilylanthracene shows an absorption maximum around 399 nm.[6]

Recommended QC Procedure:

-

Prepare a dilution of your stock solution in the same solvent used for its preparation.

-

Measure the UV-Vis absorbance spectrum (typically between 250-450 nm).

-

The presence of the characteristic anthracene absorbance peaks can confirm the presence of the compound.

-

For consistency between batches, the absorbance at a specific wavelength (e.g., the λmax) can be recorded and compared.

Workflow and Logic Diagrams

To visually represent the decision-making process and the experimental workflow, the following diagrams are provided.

Caption: Experimental workflow for preparing ADPA stock solutions.

Caption: Logic diagram for solvent selection.

Conclusion

The preparation of this compound stock solutions is a fundamental yet critical step in a wide range of research applications. By understanding the chemical properties of ADPA, selecting the appropriate solvent, and adhering to meticulous preparation and storage protocols, researchers can ensure the accuracy, stability, and reliability of their experimental starting materials. This attention to detail at the outset will undoubtedly contribute to the generation of high-quality, reproducible data.

References

- 1. scbt.com [scbt.com]

- 2. Anthracene-9,10-dipropionic acid disodium salt | CAS 82767-90-6 | Chemodex | Biomol.com [biomol.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. adipogen.com [adipogen.com]

- 5. chemodex.com [chemodex.com]

- 6. Cooperation of σ–π and σ*–π* Conjugation in the UV/Vis and Fluorescence Spectra of 9,10-Disilylanthracene - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Regulatory Network of Streptomyces: Applications of AdpA in Cellular and Biological Systems

Foreword: Clarifying "ADPA" in the Context of Cellular Biology

The acronym "ADPA" can refer to two distinct molecules in biological research: Adenosine diphosphate (ADP), a ubiquitous nucleotide central to cellular bioenergetics, and AdpA, a highly specific transcriptional regulator in the bacterial genus Streptomyces. Given the request for in-depth technical guidance, this document will focus exclusively on AdpA (A-factor-dependent protein) , a master regulator of morphological differentiation and secondary metabolism in Streptomyces. The intricate regulatory networks governed by AdpA present a more specialized and pertinent subject for researchers and drug development professionals seeking to understand and manipulate bacterial development and antibiotic production.

Introduction to AdpA: The Master Switch of Streptomyces Development

Streptomyces are soil-dwelling, filamentous bacteria renowned for their complex lifecycle and their production of a vast array of clinically important secondary metabolites, including antibiotics, antifungals, and anticancer agents. The transition from vegetative growth to the formation of aerial hyphae and spores, a process known as morphological differentiation, is tightly linked to the production of these valuable compounds. At the heart of this intricate developmental program lies AdpA, a transcriptional activator that controls the expression of hundreds of genes.[1][2]

AdpA belongs to the AraC/XylS family of transcriptional regulators and its expression is controlled by a fascinating signaling cascade initiated by a small, diffusible signaling molecule called A-factor (2-isocapryloyl-3R-hydroxymethyl-γ-butyrolactone).[3] When A-factor reaches a critical concentration, it binds to its receptor, ArpA, causing ArpA to dissociate from the promoter of the adpA gene, thereby switching on AdpA production.[3][4] Once expressed, AdpA acts as a global regulator, binding to numerous sites across the bacterial chromosome to orchestrate the profound cellular changes required for differentiation and secondary metabolism.[1][2] Understanding the function and regulation of AdpA is therefore paramount for harnessing the full biosynthetic potential of Streptomyces.

The A-factor Signaling Pathway

The activation of AdpA is a critical checkpoint in Streptomyces development. The signaling pathway, while elegant in its logic, involves a series of precise molecular interactions.

Caption: A-factor signaling cascade leading to AdpA activation.

Application Notes: Investigating the AdpA Regulon

The study of AdpA and its extensive network of target genes (the AdpA regulon) is crucial for both fundamental microbiology and applied biotechnology. Key applications include:

-

Identifying Novel Antibiotic Production Pathways: By mapping the genes directly controlled by AdpA, researchers can uncover previously unknown or "silent" biosynthetic gene clusters.[2][5] Overexpression of adpA can be a strategy to activate these clusters and discover novel bioactive compounds.

-

Understanding Bacterial Development: AdpA is a central node in the developmental program of Streptomyces. Studying its function provides insights into the molecular mechanisms of multicellular differentiation in bacteria.[1][2]

-

Strain Improvement for Industrial Fermentation: Manipulating the expression of adpA or its key target genes can lead to engineered Streptomyces strains with enhanced production of valuable secondary metabolites.

-

Elucidating Mechanisms of Gene Regulation: The ability of AdpA to bind to a degenerate DNA consensus sequence and interact with other regulatory proteins makes it an excellent model for studying complex transcriptional regulation in bacteria.[6]

To achieve these applications, a suite of molecular biology techniques is employed to map AdpA-DNA interactions and quantify their effects on gene expression.

| Application | Primary Techniques | Key Information Gained | Relevant Species |

| Genome-wide mapping of AdpA binding sites | Chromatin Immunoprecipitation sequencing (ChIP-seq) | Comprehensive, in vivo identification of all genomic loci bound by AdpA. | S. griseus, S. coelicolor, S. venezuelae[1][5] |

| Validation of specific AdpA-DNA interactions | Electrophoretic Mobility Shift Assay (EMSA) | In vitro confirmation of direct binding of purified AdpA to a specific DNA sequence. | S. griseus, S. coelicolor |

| Quantifying the regulatory effect of AdpA | Reverse Transcription-quantitative PCR (RT-qPCR), Microarrays | Measurement of changes in target gene expression in response to adpA deletion or overexpression. | S. lividans, S. coelicolor[7][8] |

Protocols

The following protocols provide detailed, step-by-step methodologies for the core techniques used to study AdpA. These are intended as a starting point and may require optimization for specific Streptomyces species and experimental conditions.

Protocol 1: Chromatin Immunoprecipitation sequencing (ChIP-seq) for AdpA

This protocol describes the in vivo identification of AdpA binding sites across the Streptomyces genome.

Caption: Experimental workflow for AdpA ChIP-seq.

Materials:

-

Streptomyces culture grown to the desired developmental stage.

-

Formaldehyde (37%).

-

Glycine (2.5 M).

-

Lysis Buffer.

-

ChIP Dilution Buffer.

-

Anti-AdpA antibody.

-

Protein A/G magnetic beads.

-

Wash Buffers (low salt, high salt, LiCl).

-

Elution Buffer.

-

Proteinase K.

-

RNase A.

-

DNA purification kit.

Procedure:

-

Cross-linking:

-

To a 50 ml Streptomyces culture, add formaldehyde to a final concentration of 1% to cross-link proteins to DNA.

-

Incubate at room temperature for 20 minutes with gentle shaking.

-

Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.

-

Harvest cells by centrifugation and wash twice with ice-cold PBS.

-

-

Cell Lysis and Chromatin Shearing:

-

Resuspend the cell pellet in Lysis Buffer containing protease inhibitors.

-

Lyse the cells (e.g., using lysozyme treatment followed by sonication).

-

Shear the chromatin by sonication to an average fragment size of 200-700 bp. The optimal sonication conditions must be empirically determined.

-

-

Immunoprecipitation:

-

Centrifuge the sheared lysate to pellet cell debris.

-

Dilute the supernatant (chromatin) with ChIP Dilution Buffer.

-

Pre-clear the chromatin with Protein A/G beads.

-

Add the anti-AdpA antibody to the pre-cleared chromatin and incubate overnight at 4°C with rotation.

-

Add Protein A/G beads to capture the antibody-protein-DNA complexes. Incubate for 2-4 hours at 4°C.

-

-

Washes and Elution:

-

Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.

-

Elute the chromatin from the beads using Elution Buffer.

-

-

Reverse Cross-linking and DNA Purification:

-

Add Proteinase K and incubate at 65°C for at least 6 hours (or overnight) to reverse the cross-links and digest proteins.

-

Treat with RNase A to remove RNA.

-

Purify the ChIP DNA using a suitable DNA purification kit.

-

-

Library Preparation and Sequencing:

-

Prepare a sequencing library from the purified ChIP DNA according to the instructions of the desired next-generation sequencing platform.

-

Sequence the library to generate millions of short reads.

-

-

Data Analysis:

-

Align the sequencing reads to the appropriate Streptomyces reference genome.

-

Use a peak-calling algorithm to identify genomic regions enriched for AdpA binding.

-

Perform motif analysis on the identified peaks to confirm the AdpA binding consensus sequence.

-

Protocol 2: Electrophoretic Mobility Shift Assay (EMSA) for AdpA

This protocol describes the in vitro validation of a specific AdpA-DNA interaction.

Materials:

-

Purified AdpA protein.

-

DNA probe (a short, double-stranded DNA fragment containing the putative AdpA binding site), labeled with a non-radioactive tag (e.g., biotin) or a radioactive isotope.

-

Unlabeled "cold" competitor DNA probe.

-

Non-specific competitor DNA (e.g., poly(dI-dC)).

-

EMSA Binding Buffer.

-

Loading Dye.

-

Native polyacrylamide gel.

-

TBE or TGE running buffer.

Procedure:

-

Probe Preparation:

-

Synthesize complementary oligonucleotides for the target DNA sequence.

-

Label one of the oligonucleotides (e.g., at the 5' end with biotin).

-

Anneal the labeled and unlabeled oligonucleotides to create a double-stranded DNA probe.

-

-

Binding Reaction:

-

Set up binding reactions in a final volume of 20 µl. A typical reaction includes:

-

EMSA Binding Buffer.

-

A fixed amount of labeled DNA probe (e.g., 1 ng).

-

Non-specific competitor DNA.

-

Increasing amounts of purified AdpA protein.

-

-

For competition assays, add an excess of the unlabeled "cold" probe to a parallel reaction to demonstrate binding specificity.

-

Incubate the reactions at room temperature for 20-30 minutes.

-

-

Electrophoresis:

-

Add loading dye to the binding reactions.

-

Load the samples onto a native polyacrylamide gel.

-

Run the gel in TBE or TGE buffer at a constant voltage until the dye front has migrated an appropriate distance.

-

-

Detection:

-

Transfer the DNA from the gel to a nylon membrane.

-

Detect the labeled DNA probe using a method appropriate for the label (e.g., streptavidin-HRP conjugate for biotin-labeled probes, followed by chemiluminescent detection).

-

A "shifted" band, which migrates more slowly than the free probe, indicates the formation of an AdpA-DNA complex. The intensity of this shifted band should increase with increasing AdpA concentration and decrease in the presence of the cold competitor.

-

Protocol 3: Gene Expression Analysis by RT-qPCR

This protocol describes the quantification of the expression of a putative AdpA target gene.

Materials:

-

RNAprotect Bacteria Reagent (or similar).

-

Total RNA purification kit suitable for bacteria.

-

DNase I.

-

Reverse transcriptase and associated reagents for cDNA synthesis.

-

qPCR master mix (e.g., containing SYBR Green).

-

Primers specific for the target gene and a reference (housekeeping) gene.

-

qPCR instrument.

Procedure:

-

RNA Isolation:

-

Grow Streptomyces cultures (e.g., wild-type and an adpA mutant strain) to the desired growth phase.

-

Harvest cells and immediately stabilize the RNA using RNAprotect Bacteria Reagent.

-

Isolate total RNA using a suitable kit, following the manufacturer's instructions.

-

-

DNase Treatment:

-

Treat the purified RNA with DNase I to remove any contaminating genomic DNA.

-

Verify the absence of genomic DNA by running a PCR reaction on the RNA sample with primers for a housekeeping gene.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and random primers or gene-specific primers.

-

-

Quantitative PCR (qPCR):

-